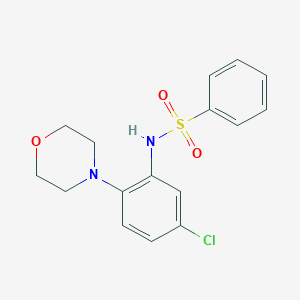
N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide, commonly known as CMF, is a sulfonamide-based compound that has been widely used in scientific research for its potential therapeutic applications. CMF is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Mécanisme D'action
The mechanism of action of CMF involves the inhibition of N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide activity, which leads to a decrease in the pH of the tumor microenvironment. This acidic environment promotes the release of cytotoxic agents and enhances the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
CMF has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-tumor effects, CMF has also been shown to have anti-inflammatory and anti-angiogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMF is its specificity for N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, the limited solubility of CMF in aqueous solutions can be a challenge for its use in in vivo experiments.
Orientations Futures
Future research on CMF could focus on improving its solubility and bioavailability for in vivo studies. Additionally, the potential use of CMF in combination with other cancer therapies could be explored to enhance its anti-tumor effects. The role of N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide in other diseases such as osteoporosis and Alzheimer's disease could also be investigated.
Méthodes De Synthèse
The synthesis of CMF involves the reaction of 5-chloro-2-morpholin-4-ylphenol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The yield of CMF can be improved by modifying the reaction conditions such as temperature and reaction time.
Applications De Recherche Scientifique
CMF has been extensively studied for its potential therapeutic applications in cancer treatment. N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide is a transmembrane protein that is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. CMF has been shown to inhibit the activity of N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide, leading to a decrease in tumor growth and metastasis in preclinical studies.
Propriétés
Nom du produit |
N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H17ClN2O3S |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17ClN2O3S/c17-13-6-7-16(19-8-10-22-11-9-19)15(12-13)18-23(20,21)14-4-2-1-3-5-14/h1-7,12,18H,8-11H2 |
Clé InChI |
PDDRUQZUGFOZSD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)
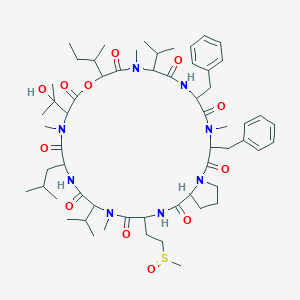
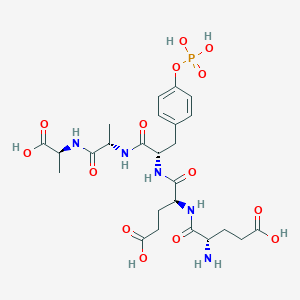
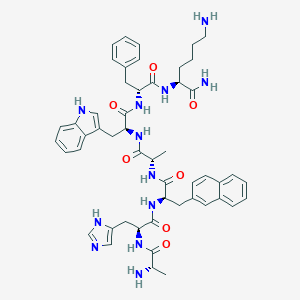
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)

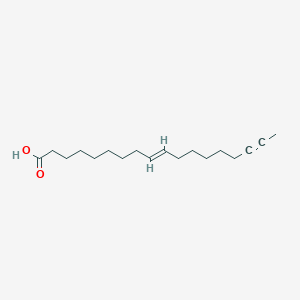





![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
